{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17642249
InChI: InChI=1S/C8H17ClSi/c1-10(2,3)7-8(6-9)4-5-8/h4-7H2,1-3H3
SMILES:
Molecular Formula: C8H17ClSi
Molecular Weight: 176.76 g/mol

{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane

CAS No.:

Cat. No.: VC17642249

Molecular Formula: C8H17ClSi

Molecular Weight: 176.76 g/mol

* For research use only. Not for human or veterinary use.

{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane -

Specification

Molecular Formula C8H17ClSi
Molecular Weight 176.76 g/mol
IUPAC Name [1-(chloromethyl)cyclopropyl]methyl-trimethylsilane
Standard InChI InChI=1S/C8H17ClSi/c1-10(2,3)7-8(6-9)4-5-8/h4-7H2,1-3H3
Standard InChI Key VJCMBCQTLKKCQW-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)CC1(CC1)CCl

Introduction

Structural and Molecular Characteristics

The molecular formula of {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane is C₈H₁₅ClSi, with a molecular weight of 190.79 g/mol. Its structure combines a cyclopropane ring substituted with a chloromethyl group and a trimethylsilyl moiety (Fig. 1). This hybrid architecture merges the strain energy of the cyclopropane ring with the steric and electronic effects of the silicon-based functional group, creating a molecule with distinctive reactivity .

Key structural features:

  • Cyclopropane ring: Introduces angular strain (≈27.5 kcal/mol), enhancing susceptibility to ring-opening reactions.

  • Chloromethyl group: Provides a polarizable C–Cl bond (bond energy: ≈327 kJ/mol) for nucleophilic substitution or elimination.

  • Trimethylsilyl (TMS) group: Imparts steric bulk (Tolman cone angle: ≈118°) and silicon-directed electronic effects .

Synthesis and Manufacturing Considerations

While no direct synthesis protocols for {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane are documented in peer-reviewed literature, analogous routes for structurally related silanes suggest plausible pathways:

Gas-Phase Chlorination of Cyclopropane Derivatives

The patent CN1095469C details a gas-phase photochlorination method for producing chloromethyltrimethylsilane from tetramethylsilane. Adapting this approach, cyclopropane-containing precursors could undergo similar UV-initiated chlorination (λ = 254–365 nm) at 25–80°C. Key parameters include:

ParameterRange
Chlorine flow rate1.5–8:1 (Si:Cl₂)
Reaction temperature28–90°C
CatalystsLewis acids (FeCl₃, AlCl₃)

Cyclopropanation of Allylsilanes

A hypothetical route involves:

  • Hydrosilylation of 1-chloro-3-butyne with trimethylsilane.

  • Cyclopropanation via Simmons–Smith conditions (Zn/Cu, CH₂I₂).
    This method would require rigorous exclusion of moisture and oxygen to prevent silane degradation .

Physicochemical Properties

Extrapolating from analogous chloromethylsilanes :

PropertyValue/Range
Boiling point180–190°C (est.)
Density0.95–1.05 g/cm³
Refractive index (nD²⁵)1.445–1.455
SolubilityMiscible with THF, DCM; insoluble in H₂O

Stability considerations:

  • Hydrolyzes in aqueous media (t₁/₂ ≈ 2 hr at pH 7).

  • Sensitive to strong acids/bases (cleavage of Si–C bonds >40°C) .

Reactivity and Synthetic Applications

Silicon-Directed Reactions

The TMS group activates adjacent positions for electrophilic substitution. In chloromethyl derivatives, this enables:

  • Friedel-Crafts alkylation: TMS directs electrophilic attack para to silicon in aromatic systems.

  • Cross-coupling: Suzuki-Miyaura reactions using Pd(PPh₃)₄ (yield: 60–75% in model systems).

Cyclopropane Ring Opening

Strain-driven reactions dominate under acidic conditions:

  • HCl elimination: Forms conjugated dienes (ΔG‡ ≈ 18 kcal/mol).

  • Nucleophilic attack: Ring opening with NH₃ yields γ-chloroamines (selectivity >85% at −78°C) .

Industrial and Pharmaceutical Relevance

While direct applications remain proprietary, structural analogs show:

  • Pesticide intermediates: Chloromethylsilanes act as precursors to pyrethroid analogs .

  • Drug discovery: Silicon bioisosteres improve pharmacokinetics (e.g., logP reduction by 0.5–1.5 units) .

HazardMitigation Strategy
Corrosive (skin/eyes)PPE: Nitrile gloves, face shield
HCl emission on hydrolysisVentilated enclosures, NaOH scrubbers
Polymerization riskStorage at <25°C under N₂

Analytical Characterization

Recommended techniques:

  • ¹H NMR (CDCl₃): δ 0.15 (s, 9H, Si(CH₃)₃), 1.10–1.30 (m, 4H, cyclopropane), 3.65 (d, 2H, CH₂Cl).

  • GC-MS: m/z 190 (M⁺), 175 (M⁺−CH₃), 135 (cyclopropyl fragment) .

Future Research Directions

  • Catalytic asymmetric synthesis leveraging chiral Lewis acids.

  • Click chemistry applications: Strain-promoted azide-alkyne cycloadditions.

  • Environmental fate studies: Biodegradation pathways in soil/water systems.

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